molecular formula C17H15N3O3S B11218632 2-methyl-8-nitro-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

2-methyl-8-nitro-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11218632
M. Wt: 341.4 g/mol
InChI Key: NNTXKCDTRZVVGK-UHFFFAOYSA-N
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Description

2-methyl-8-nitro-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione: is a heterocyclic compound with a unique fused ring system. Let’s break down its name:

    2-methyl: Indicates a methyl group (CH₃) attached at the second position.

    8-nitro: Refers to a nitro group (NO₂) at the eighth position.

    3-phenyl: Indicates a phenyl group (C₆H₅) attached at the third position.

    2,3,5,6-tetrahydro: Describes a tetrahydro ring system (four-membered ring) fused to the benzoxadiazocine core.

    4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione: Specifies the overall structure, including the presence of a thione group (S=) and the methano bridge.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with altered substituents or stereochemistry.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

    Materials Science: Explore its use in designing novel materials due to its unique structure.

    Biological Studies: Assess its impact on cellular processes or biological pathways.

Mechanism of Action

Understanding the mechanism requires further research. It likely interacts with specific molecular targets, affecting cellular processes. Experimental studies would reveal its precise mode of action.

Comparison with Similar Compounds

Although direct analogs are limited, we can compare it to related heterocyclic compounds, emphasizing its distinct features.

Remember that this compound’s synthesis and applications remain an exciting area for future investigation!

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

9-methyl-4-nitro-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C17H15N3O3S/c1-17-10-14(13-9-12(20(21)22)7-8-15(13)23-17)18-16(24)19(17)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3,(H,18,24)

InChI Key

NNTXKCDTRZVVGK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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